molecular formula C20H11Cl2F3N4O B3453628 3-chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3453628
M. Wt: 451.2 g/mol
InChI Key: KXWRQWOICFDFKM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic compounds that have been identified as strategic compounds for various applications due to their simpler and greener synthetic methodology . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of these compounds resembles the nucleotide base pair of DNA and RNA, making them valuable compounds in the treatment of cancer .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The substitution of mono or di chlorine at the R1 position of the phenyl ring has been found to significantly influence the activity of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by the addition of electron-donating groups (EDGs) at position 7 on the fused ring . This improves both the absorption and emission behaviors of these compounds .

Mechanism of Action

While the specific mechanism of action for “3-chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is not available, pyrazolo[1,5-a]pyrimidines have been identified as novel CDK2 inhibitors, making them potential candidates for cancer treatment .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising area of research . The structural diversity of pyrimidine allows for the design of novel anticancer agents .

properties

IUPAC Name

3-chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N4O/c21-12-7-4-8-13(9-12)26-19(30)17-16(22)18-27-14(11-5-2-1-3-6-11)10-15(20(23,24)25)29(18)28-17/h1-10H,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRQWOICFDFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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